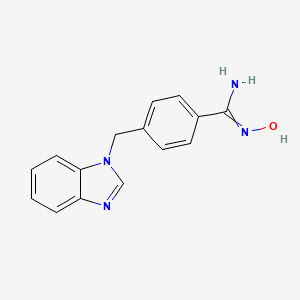
4-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide
Vue d'ensemble
Description
4-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide is a useful research compound. Its molecular formula is C15H14N4O and its molecular weight is 266.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-(1H-1,3-benzodiazol-1-ylmethyl)-N'-hydroxybenzene-1-carboximidamide is a complex organic compound belonging to the class of benzimidazoles. This compound has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound contribute to its interactions with various biological targets, making it a subject of extensive research.
- Molecular Formula : C15H14N4O
- Molecular Weight : 266.30 g/mol
- IUPAC Name : 4-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide
- InChI Key : OJFRJQIMOFVKEG-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. This interaction can modulate various biochemical pathways, leading to significant biological effects such as:
- Antimicrobial Activity : The compound has shown efficacy against a range of pathogens, likely through disruption of microbial cell function.
- Anticancer Properties : Research indicates that it may inhibit tumor growth by interfering with cancer cell signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Antiviral | Potential activity against viral infections | |
| Anticancer | Inhibits proliferation of cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial enzyme activity essential for cell wall synthesis.
- Anticancer Research : In vitro studies revealed that this compound could induce apoptosis in various cancer cell lines. It was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, suggesting a potential pathway for therapeutic applications in oncology.
- Neuroprotective Effects : Preliminary research indicated that the compound might exert neuroprotective effects by modulating inflammatory pathways in neurodegenerative diseases. This was evidenced by reduced levels of inflammatory cytokines in treated neuronal cell cultures.
Comparison with Similar Compounds
The biological activity of this compound can be compared to other benzimidazole derivatives:
| Compound Name | Activity Type | Unique Features |
|---|---|---|
| 4-(1H-benzimidazol-2-yl)butyl derivatives | Antidepressant | Selective serotonin reuptake inhibition |
| 5-nitrobenzimidazole derivatives | Antimicrobial | Broad-spectrum activity |
Propriétés
IUPAC Name |
4-(benzimidazol-1-ylmethyl)-N'-hydroxybenzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c16-15(18-20)12-7-5-11(6-8-12)9-19-10-17-13-3-1-2-4-14(13)19/h1-8,10,20H,9H2,(H2,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFRJQIMOFVKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















